molecular formula C9H9ClN2 B8325710 4-(3-Chloropropyl)-2-cyanopyridine

4-(3-Chloropropyl)-2-cyanopyridine

Cat. No. B8325710
M. Wt: 180.63 g/mol
InChI Key: FMQILKVICZWTAS-UHFFFAOYSA-N
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Patent
US04588732

Procedure details

A solution of borane-dimethylsulfide (0.83 ml, 7.7 mmol) in 7 ml of tetrahydrofuran is added slowly to a refluxing solution of 4-(3-chloropropyl)-2-cyanopyridine (1.24 g, 6.9 mmol) in 7 ml of tetrahydrofuran while dimethylsulfide simultaneously distills off. The mixture is refluxed for 15 minutes after the addition is complete, cooled to 30° and 6 ml of 6N hydrochloric acid is added. After hydrogen evolution ceases, the mixture is refluxed for 30 minutes, cooled to 0° and saturated with solid sodium carbonate before extracting with methylene chloride (4×50 ml). The organic extracts are dried over sodium sulfate and evaporated to yield an oil which is filtered through 10 g of silica gel (1:1 EtOAc-MeOH) to yield 2-aminomethyl-4-(3-chloropropyl)pyridine as a yellow oil; NMR (CDCl3) 3.55 (t, 2H), 4.20 (s, 2H).
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B.CSC.[Cl:5][CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11]([C:15]#[N:16])[CH:10]=1.CSC>O1CCCC1>[NH2:16][CH2:15][C:11]1[CH:10]=[C:9]([CH2:8][CH2:7][CH2:6][Cl:5])[CH:14]=[CH:13][N:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.83 mL
Type
reactant
Smiles
B.CSC
Name
Quantity
1.24 g
Type
reactant
Smiles
ClCCCC1=CC(=NC=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
simultaneously distills off
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 30°
ADDITION
Type
ADDITION
Details
6 ml of 6N hydrochloric acid is added
TEMPERATURE
Type
TEMPERATURE
Details
After hydrogen evolution ceases, the mixture is refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° and saturated with solid sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
before extracting with methylene chloride (4×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield an oil which
FILTRATION
Type
FILTRATION
Details
is filtered through 10 g of silica gel (1:1 EtOAc-MeOH)

Outcomes

Product
Name
Type
product
Smiles
NCC1=NC=CC(=C1)CCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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